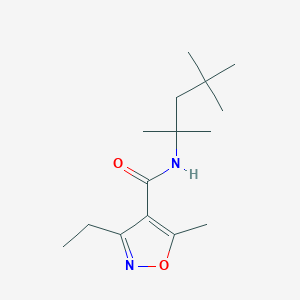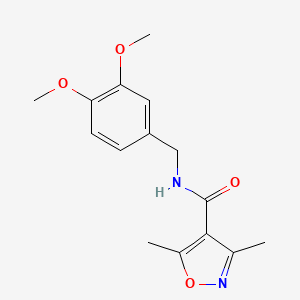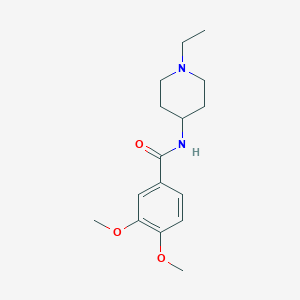
2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenoxy group and a chlorinated pyridinyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate halogenating agent, such as thionyl chloride, to form 4-chloro-3-methylphenyl chloride.
Nucleophilic Substitution: The 4-chloro-3-methylphenyl chloride is then reacted with sodium phenoxide to form 4-chloro-3-methylphenoxy.
Amidation: The 4-chloro-3-methylphenoxy intermediate is reacted with 5-chloro-2-aminopyridine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance the efficiency and scalability of the synthesis, continuous flow reactors may be employed.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy or pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide can be compared with other similar compounds, such as:
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide: Lacks the methyl group on the phenoxy ring.
2-(4-chloro-3-methylphenoxy)-N-(2-chloropyridin-5-yl)propanamide: Has a different position of the chlorine atom on the pyridinyl ring.
2-(4-chloro-3-methylphenoxy)-N-(5-bromopyridin-2-yl)propanamide: Contains a bromine atom instead of a chlorine atom on the pyridinyl ring.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-7-12(4-5-13(9)17)21-10(2)15(20)19-14-6-3-11(16)8-18-14/h3-8,10H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEJIZLRBQAYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-methoxy-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B4431198.png)



![N-[1-(tetrahydrofuran-2-yl)ethyl]tetrahydrofuran-2-carboxamide](/img/structure/B4431219.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4431259.png)
![N-isopropyl-1-(methoxymethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B4431260.png)
